16-(Acetyloxy)-14-hydroxy-3-oxocard-20(22)-enolide
Description
Significance and Research Rationale of Oleandrigenone
The primary significance of oleandrigenone in a research context stems from its potent biological activity, which is being explored for its therapeutic potential. The rationale for its investigation is multifaceted, focusing on its well-established cardiotonic properties and its promising anticancer effects.
As a cardiac glycoside, oleandrigenone's mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. nih.govscispace.com This inhibition leads to an increase in intracellular calcium ions in heart muscle cells, which in turn enhances cardiac contractility. phcogrev.comnih.gov This mechanism is the basis for the use of cardiac glycosides in treating conditions like congestive heart failure and arrhythmias. phcogrev.comnih.gov
In recent decades, research has pivoted towards the anticancer potential of cardiac glycosides, including oleandrigenone. nih.govsaludintegral.hn Studies have shown that oleandrigenone and its parent compound, oleandrin (B1683999), can selectively inhibit the proliferation of cancer cells over normal cells. nih.govnih.gov This selective cytotoxicity is a key rationale for its investigation as a potential cancer therapeutic. The anticancer effects are also linked to the inhibition of Na+/K+-ATPase, as well as the induction of programmed cell death, known as apoptosis, in various cancer cell lines. nih.govimrpress.com
Scope of Academic Inquiry into Oleandrigenone
The academic inquiry into oleandrigenone is broad, encompassing its chemical synthesis, pharmacological effects, and molecular mechanisms of action. A significant area of research is dedicated to understanding its anticancer properties across a range of cancer types.
Anticancer Research:
A substantial body of research has demonstrated that oleandrigenone and its derivatives can induce apoptosis in numerous cancer cell lines. saludintegral.hn For instance, in breast cancer cells, oleandrin has been shown to suppress cell proliferation and induce apoptosis by activating endoplasmic reticulum stress, leading to an increase in pro-apoptotic proteins like Bax and Bim, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, in gastric cancer, oleandrin promotes apoptosis in an autophagy-dependent manner. imrpress.com Research on lung cancer cells has revealed that oleandrin can induce DNA damage responses, further contributing to its apoptotic effects. nih.govresearchgate.net
The table below summarizes key findings from in vitro studies on the effects of oleandrin, the parent glycoside of oleandrigenone, on various cancer cell lines.
| Cell Line | Cancer Type | Key Findings |
| A549 | Lung Cancer | Induces apoptosis and DNA damage response. nih.govresearchgate.net |
| HGC-27 | Gastric Cancer | Triggers apoptosis through the activation of autophagy. imrpress.com |
| MCF-7, MDA-MB-231, SK-BR-3 | Breast Cancer | Suppresses proliferation and induces apoptosis via endoplasmic reticulum stress. nih.gov |
Cardiotonic Effects Research:
While much of the recent focus has been on its anticancer potential, research into the cardiotonic effects of oleandrigenone continues. Studies have quantified its inhibitory effect on Na+/K+-ATPase, comparing its potency to other cardiac glycosides like digoxin (B3395198) and ouabain (B1677812). nih.gov This research is crucial for understanding the therapeutic window and potential cardiotoxicity of these compounds.
The inhibitory concentration (IC50) values from a study on Na,K-ATPase inhibition highlight the potency of oleandrigenone and oleandrin.
| Compound | IC50 (micromol/L) for Na,K-ATPase Inhibition |
| Ouabain | 0.22 |
| Oleandrin | 0.62 |
| Oleandrigenone | 1.23 |
| Digoxin | 2.69 |
| (Data sourced from Jortani et al., 1996) nih.gov |
This fundamental research into its mechanism of action provides a solid foundation for further exploration of its therapeutic applications. The ongoing academic inquiry aims to fully elucidate the complex signaling pathways modulated by oleandrigenone to harness its potent biological activities for potential clinical use.
Structure
2D Structure
Properties
CAS No. |
51227-49-7 |
|---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(5R,10S,13R,14S,16S)-14-hydroxy-10,13-dimethyl-3-oxo-17-(5-oxo-2H-furan-3-yl)-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C25H34O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16,18-20,22,29H,4-9,11-13H2,1-3H3/t16-,18?,19?,20+,22?,23+,24-,25+/m1/s1 |
InChI Key |
LSJGAOKAEAXKPB-HBONCCPJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(=O)CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O |
Origin of Product |
United States |
Structural Elucidation and Chemical Characterization of Oleandrigenone
Advanced Spectroscopic and Crystallographic Analyses for Oleandrigenone Structure Determination
The structural elucidation of organic compounds like oleandrigenone relies heavily on a suite of spectroscopic and spectrometric methods. universalclass.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental in piecing together the molecular puzzle. universalclass.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of oleandrigenone. nih.gov
¹H NMR: Provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through experiments like NOESY.
¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature (e.g., alkyl, alkene, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, ultimately allowing for the assembly of the complete molecular structure. nih.gov
Mass Spectrometry (MS): This technique provides the accurate molecular weight and elemental composition of oleandrigenone. High-resolution mass spectrometry can distinguish between compounds with the same nominal mass but different elemental formulas. Fragmentation patterns observed in the mass spectrum offer clues about the different structural components of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the oleandrigenone molecule. universalclass.com Characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group within the lactone ring, and an acetate (B1210297) group.
Crystallography: X-ray crystallography provides the most definitive three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of oleandrigenone, the precise spatial arrangement of every atom can be determined, confirming the connectivity established by NMR and revealing the molecule's absolute stereochemistry.
Interactive Table: Spectroscopic Data for Oleandrigenone Functional Groups
| Functional Group | Spectroscopic Technique | Expected Observation |
| Hydroxyl (-OH) | IR Spectroscopy | Broad absorption band around 3200-3600 cm⁻¹ |
| Carbonyl (C=O) - Lactone | IR Spectroscopy | Strong absorption band around 1740-1780 cm⁻¹ |
| Carbonyl (C=O) - Acetate | IR Spectroscopy | Strong absorption band around 1735-1750 cm⁻¹ |
| Alkene (C=C) | ¹³C NMR Spectroscopy | Signals in the range of 100-150 ppm |
| Methyl (CH₃) | ¹H NMR Spectroscopy | Singlet signal around 2.0 ppm (acetate) |
| Molecular Ion Peak [M]⁺ | Mass Spectrometry | Corresponds to the molecular weight of oleandrigenone |
Isomeric Forms and Stereochemistry of Oleandrigenone
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of oleandrigenone's identity and its biological function. uou.ac.in Isomers are molecules that share the same molecular formula but have different arrangements of atoms. slideshare.net
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. khanacademy.org Oleandrigenone, with its multiple chiral centers, can exist in various stereoisomeric forms. A chiral center is typically a carbon atom bonded to four different groups. sydney.edu.auscribd.com
Enantiomers: These are non-superimposable mirror images of each other. sydney.edu.au A molecule and its enantiomer will have identical physical properties except for their interaction with plane-polarized light.
Diastereomers: These are stereoisomers that are not mirror images of each other. uou.ac.in They have different physical properties.
The specific stereochemistry of oleandrigenone, including the configuration at each chiral center (designated as R or S using the Cahn-Ingold-Prelog priority rules), is crucial for its proper identification and biological activity. The fusion of the steroid rings also creates specific stereochemical relationships.
Interactive Table: Types of Isomers Relevant to Oleandrigenone
| Isomer Type | Definition | Example Relevance to Oleandrigenone |
| Constitutional Isomers | Same molecular formula, different connectivity. | A different arrangement of the steroid core or functional groups. |
| Stereoisomers | Same connectivity, different 3D spatial arrangement. khanacademy.org | Includes enantiomers and diastereomers. |
| Enantiomers | Non-superimposable mirror images. sydney.edu.au | The mirror image of the natural oleandrigenone molecule. |
| Diastereomers | Stereoisomers that are not mirror images. uou.ac.in | Isomers with a different configuration at one or more, but not all, chiral centers. |
Structural Relationships of Oleandrigenone within Cardiac Glycosides and Steroid Acetates
Oleandrigenone belongs to the cardenolide class of cardiac glycosides. phcogrev.comnih.gov These compounds share a common structural framework consisting of a steroid nucleus and a five-membered unsaturated lactone ring (a butyrolactone ring) attached at the C-17 position. phcogrev.comfrontiersin.org
Comparison with other Cardiac Glycosides:
Aglycone Core: The fundamental steroid structure of oleandrigenone is the aglycone (the non-sugar part), which is shared by other cardiac glycosides like digitoxigenin (B1670572) and digoxin (B3395198). nih.gov The key differences lie in the pattern of hydroxylation and other substitutions on the steroid rings.
Lactone Ring: The cardenolide family, including oleandrigenone, is characterized by the five-membered lactone ring. frontiersin.org This distinguishes them from bufadienolides, another class of cardiac glycosides that possess a six-membered lactone ring. nih.gov
Oleandrin (B1683999): Oleandrigenone is the aglycone of oleandrin. Oleandrin itself is a glycoside, meaning it has a sugar molecule (a dideoxy arabinose) attached to the C-3 position of the steroid nucleus. phcogrev.com
Relationship to Steroid Acetates:
Interactive Table: Structural Comparison
| Compound | Class | Key Structural Features |
| Oleandrigenone | Cardenolide, Steroid Acetate | Steroid nucleus, 5-membered lactone ring, acetate group at C-16. phcogrev.com |
| Oleandrin | Cardenolide Glycoside | Oleandrigenone core with a sugar moiety at C-3. phcogrev.com |
| Digitoxigenin | Cardenolide | Steroid nucleus, 5-membered lactone ring, lacks the C-16 acetate. |
| Bufalin | Bufadienolide | Steroid nucleus, 6-membered lactone ring. frontiersin.org |
| Prednisolone Acetate | Synthetic Steroid Acetate | Steroid core with an acetate group, but different ring substitutions and lacks the cardenolide lactone ring. drugbank.com |
Synthesis and Biosynthesis of Oleandrigenone
Chemical Synthesis Pathways for Oleandrigenone and its Analogues
The total chemical synthesis of complex natural products like Oleandrigenone is a significant challenge in organic chemistry. It requires the development of highly selective reactions to construct the intricate steroid core and install the various functional groups with precise stereochemistry.
A retrosynthetic analysis deconstructs the target molecule into simpler, commercially available starting materials. This process helps in planning a viable forward synthesis. For Oleandrigenone, the analysis would logically begin by disconnecting the glycosidic bond and the butenolide ring, which are key features of cardenolides.
Key disconnections in a plausible retrosynthetic strategy for Oleandrigenone would include:
Glycosidic Bond Disconnection: The first major disconnection would be at the glycosidic linkage, separating the oleandrigenin aglycone from the L-oleandrose sugar moiety. This simplifies the target to the steroid aglycone, a common strategy in the synthesis of cardiac glycosides.
Lactone Ring Formation: The α,β-unsaturated γ-lactone (butenolide) ring at C-17 is a hallmark of cardenolides. This can be disconnected to reveal a C-17 acetyl group or a related two-carbon unit that can be elaborated into the lactone in the forward synthesis.
Steroid Core Simplification: The steroidal ABCD ring system can be further disconnected. Common strategies for steroid synthesis, such as the Torgov-Smith synthesis or Diels-Alder reactions, could be envisioned to construct the C/D ring system and subsequently the A/B rings. rsc.org The various hydroxyl and aldehyde groups on the steroid backbone represent further synthetic challenges that would be addressed through stereoselective introductions.
A simplified representation of this analysis is shown in the table below.
| Disconnection Point | Target Fragment (Synthon) | Potential Synthetic Equivalent (Reagent) |
| C3-Glycosidic Bond | Oleandrigenin Aglycone + L-Oleandrose | A protected oleandrigenin derivative and an activated L-oleandrose donor. |
| C17-Butenolide Ring | C-17 β-hydroxy steroid with a two-carbon side chain | A steroid with a C-17 acetyl group, which can undergo Reformatsky or Wittig-type reactions followed by oxidation and cyclization. |
| Steroid D-Ring | A hydrindane precursor | A suitable dienophile and diene for a Diels-Alder cycloaddition. |
While a complete total synthesis of Oleandrigenone has not been extensively reported in readily available literature, the synthesis of its aglycone, oleandrigenin, and other cardenolides provides a roadmap. The synthesis would involve two main phases: construction of the functionalized steroid nucleus and attachment of the lactone ring.
The construction of the steroid core is a well-established field. Syntheses often start from simpler, commercially available steroids which are then chemically modified. Key transformations would include:
Stereoselective Reductions: To set the stereochemistry of the hydroxyl groups at various positions.
Oxidations: To introduce keto groups or the aldehyde at C-10.
C-C Bond Formations: To build the D-ring and append the side chain at C-17.
Once the steroid core is assembled, the formation of the butenolide ring is a critical step. A common method involves reacting a C-17 ketone with a reagent like the anion of ethyl 2-(diethylphosphono)acetate, followed by reduction and lactonization to form the saturated γ-lactone. Subsequent introduction of the double bond would yield the final butenolide ring.
The final step in a total synthesis would be the glycosylation, where the L-oleandrose sugar is attached to the C-3 hydroxyl group of the oleandrigenin aglycone. This requires careful selection of protecting groups on both the sugar and the aglycone to ensure that the linkage occurs at the correct position and with the desired β-stereochemistry.
The synthesis of derivatives of natural products is crucial for studying structure-activity relationships and developing new therapeutic agents. danielromogroup.commdpi.com The structure of Oleandrigenone offers several sites for modification:
The Sugar Moiety: The L-oleandrose unit can be replaced with other sugars or removed entirely to yield the aglycone, oleandrigenin. The hydroxyl groups on the sugar can also be acylated or etherified.
The Lactone Ring: The butenolide ring is essential for cardiotonic activity, but modifications can fine-tune its properties. For instance, saturation of the double bond or alteration of the ring size would produce novel analogues.
The Steroid Nucleus: The hydroxyl and aldehyde groups on the ABCD rings can be oxidized, reduced, or esterified to create a variety of derivatives. nih.gov For example, the C-16 acetyl group is a prime candidate for modification.
These synthetic modifications allow for the exploration of the chemical space around the parent natural product, potentially leading to compounds with improved properties. nih.govjmchemsci.com
Biosynthetic Pathways of Oleandrigenone in Natural Sources
In plants such as Nerium oleander, Oleandrigenone is synthesized as a secondary metabolite. nih.gov The biosynthetic pathway starts from primary metabolites and involves a series of enzymatic reactions to build the complex cardenolide structure.
The biosynthesis of cardiac glycosides, including Oleandrigenone, is believed to originate from cholesterol. The pathway involves a cascade of enzymatic modifications to the sterol backbone, followed by glycosylation. mdpi.com Key enzyme families involved are Cytochrome P450 monooxygenases (CYP450s), 2-oxoglutarate-dependent dioxygenases, and UDP-dependent glycosyltransferases (UGTs).
The proposed sequence of events is as follows:
Steroid Core Modification: The cholesterol backbone undergoes a series of oxidative reactions. These are catalyzed primarily by CYP450 enzymes, which are responsible for the hydroxylation at various positions (e.g., C-14, C-16) and the oxidation of the C-10 methyl group to an aldehyde. frontiersin.org These steps are crucial for establishing the characteristic oxygenation pattern of the oleandrigenin aglycone.
C21 to C23 Conversion: The pregnane-type (C21) steroid intermediate is converted into a cardenolide (C23) by the addition of a two-carbon unit, likely from acetate (B1210297). This forms the butenolide ring.
Glycosylation: The final step is the attachment of the L-oleandrose sugar to the C-3 hydroxyl group of the oleandrigenin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers the activated sugar from a donor molecule (UDP-L-oleandrose) to the aglycone. researchgate.net
The table below summarizes the key enzyme classes and their putative roles in the biosynthesis of Oleandrigenone. nih.gov
| Enzyme Class | Function in Oleandrigenone Biosynthesis |
| Cytochrome P450 Monooxygenases (CYP450s) | Hydroxylation and oxidation of the steroid core at specific positions (e.g., C-14, C-16) and formation of the C-10 aldehyde. |
| Reductases | Stereospecific reduction of keto groups and double bonds in the steroid nucleus. |
| Synthases/Ligases | Formation of the C-C bond to attach the two-carbon precursor of the lactone ring. |
| UDP-Glycosyltransferases (UGTs) | Attachment of the L-oleandrose sugar moiety to the C-3 hydroxyl group of the oleandrigenin aglycone. |
The biosynthesis of secondary metabolites like Oleandrigenone is tightly regulated at the genetic level. scirp.org The expression of the biosynthetic genes is often tissue-specific and can be induced by various internal and external stimuli, such as plant hormones (e.g., jasmonates) and environmental stresses. mdpi.com
The regulation involves a complex network of transcription factors that bind to the promoter regions of the biosynthetic genes (like CYP450s and UGTs) and control their transcription. mdpi.com For example, the accumulation of cardiac glycosides, including oleandrin (B1683999) (a closely related compound), has been observed to be higher in in vitro grown plantlets of Nerium oleander compared to acclimatized plants, suggesting that developmental stage and growing conditions significantly influence the pathway's activity. researchgate.net
Research into the genomes of cardiac glycoside-producing plants is beginning to identify the specific genes and regulatory elements responsible for their production. Understanding this genetic regulation could open up possibilities for metabolic engineering, allowing for the enhanced production of valuable compounds like Oleandrigenone in plant cell cultures or heterologous systems.
Molecular Mechanisms of Action of Oleandrigenone
Oleandrigenone Interactions with Cellular and Molecular Targets
The initial step in the action of oleandrigenone involves its binding to and modulation of specific cellular proteins, which serve as its primary molecular targets.
Receptor Binding and Activation Studies
The primary and most well-characterized molecular target of oleandrigenone and other cardiac glycosides is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining cellular ion homeostasis. nih.govaopwiki.org Ingestion of oleander, the plant from which oleandrigenone is derived, can lead to toxic effects due to the inhibition of this sodium pump activity. nih.gov The binding of oleandrigenone to the Na+/K+-ATPase disrupts the normal transport of sodium and potassium ions across the cell membrane, leading to an increase in intracellular sodium. mdpi.com This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium. mdpi.com
Studies have shown that different isoforms of the Na+/K+-ATPase α-subunit exhibit varying sensitivities to cardiac glycosides. nih.gov For instance, the α3 isoform has been identified as a particularly sensitive target for oleandrin (B1683999), a related cardiac glycoside. mdpi.comnih.gov The relative expression levels of the α1 and α3 isoforms can determine a cell's sensitivity to these compounds. nih.gov Human cancer cells, which often express higher levels of the α3 isoform compared to rodent cells, tend to be more susceptible to the growth-inhibitory effects of oleandrin. nih.gov
Enzyme Modulation and Inhibition by Oleandrigenone
Beyond its interaction with the Na+/K+-ATPase, oleandrigenone has been shown to modulate the activity of other key enzymes involved in cellular signaling. A significant target is the non-receptor tyrosine kinase, c-Src. mdpi.comresearchgate.net The activation of c-Src is a critical event in various signaling pathways that regulate cell proliferation, survival, and migration. mdpi.comnih.gov Oleandrigenone can interfere with this activation process.
The inhibition of Na+/K+-ATPase by cardiac glycosides can lead to the activation of Src kinase, which in turn can trigger downstream signaling cascades like the Ras/Raf/MEK/Erk 1/2 pathway. mdpi.com However, some research also suggests that pump inhibition can suppress Src through a tyrosine residue on the α-subunit of the pump. mdpi.com This highlights the complex and potentially context-dependent nature of oleandrigenone's effect on Src activity.
Ligand-Protein Interaction Profiling of Oleandrigenone
The interaction between a ligand like oleandrigenone and its protein targets can be characterized by various biophysical and computational methods. researchgate.netrsc.orgosdd.netnih.govcam.ac.uk These techniques help in understanding the specific binding sites and the nature of the chemical interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For instance, the binding of cardiac glycosides to the Na+/K+-ATPase involves specific interactions with the α-subunit. mdpi.com
The affinity of these interactions can be quantified by parameters like the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Studies have determined the IC50 values for oleandrigenin and its parent compound, oleandrin, in inhibiting Na+/K+-ATPase activity, confirming their role as potent inhibitors. nih.gov
Table 1: IC50 Values for Na+/K+-ATPase Inhibition nih.gov
| Compound | IC50 (µmol/L) |
| Ouabain (B1677812) | 0.22 |
| Oleandrin | 0.62 |
| Oleandrigenin | 1.23 |
| Digoxin (B3395198) | 2.69 |
| This table is interactive. Click on the headers to sort the data. |
Cellular Signaling Pathway Modulation by Oleandrigenone
The binding of oleandrigenone to its molecular targets initiates a cascade of events that perturb various cellular signaling pathways, ultimately leading to changes in gene expression and cellular behavior.
Signal Transduction Cascade Perturbations
Oleandrigenone's inhibition of the Na+/K+-ATPase and modulation of Src kinase activity trigger significant perturbations in multiple signal transduction cascades. numberanalytics.comuniversiteitleiden.nlscientificarchives.commdpi.com One of the key pathways affected is the STAT3 signaling pathway. nih.govmdpi.comresearchgate.netnih.govfrontiersin.org Persistent activation of STAT3 is implicated in the progression of various cancers. mdpi.com Oleandrigenone can interfere with this pathway, potentially contributing to its anti-cancer effects.
Furthermore, oleandrin, a related compound, has been shown to block the activation of NF-κB and AP-1, two critical transcription factors involved in inflammation and tumorigenesis. nih.gov This blockade occurs through the inhibition of upstream kinases, such as c-Jun NH2-terminal kinase (JNK). nih.gov The disruption of these pathways can lead to the induction of apoptosis (programmed cell death) and autophagy. nih.govmdpi.comwikipedia.orgplos.orgresearchgate.net
The interplay between apoptosis and autophagy is complex and can determine the ultimate fate of a cell. mdpi.com Oleandrigenone and related compounds can induce immunogenic cell death (ICD) in cancer cells, a process characterized by the surface exposure of calreticulin (B1178941) and the release of damage-associated molecular patterns (DAMPs) like HMGB1. nih.gov This is often linked to endoplasmic reticulum (ER) stress and the PERK/eIF2α/ATF4/CHOP pathway. nih.gov
Gene Expression and Proteomic Alterations Induced by Oleandrigenone
The modulation of signaling pathways by oleandrigenone ultimately translates into significant changes at the level of gene expression and the cellular proteome. nautilus.bionih.govfrontiersin.orgelifesciences.orgisaaa.org Studies have shown that oleandrin can suppress the expression of RAD51, a key protein in homologous recombination-mediated DNA repair, while upregulating XRCC1. nih.gov This suggests that oleandrigenone may induce DNA damage and interfere with specific DNA repair mechanisms in cancer cells. nih.gov
Proteomic analyses can provide a comprehensive view of the changes in protein abundance following treatment with oleandrigenone. nih.govfrontiersin.orgelifesciences.org These studies can reveal alterations in proteins involved in various cellular processes, including cell proliferation, apoptosis, and immune responses. nih.govnih.gov For example, treatment of breast cancer cells with oleandrin leads to the release of heat shock proteins 70 and 90 (HSP70/90) and ATP, which are indicators of ICD. nih.gov
Table 2: Proteins and Pathways Modulated by Oleandrigenone and Related Compounds
| Modulated Component | Effect | Associated Pathway/Process | Reference |
| Na+/K+-ATPase | Inhibition | Ion Homeostasis | nih.govmdpi.com |
| c-Src | Modulation | Cell Proliferation, Migration | mdpi.commdpi.com |
| STAT3 | Inhibition | Cancer Progression | nih.govmdpi.com |
| NF-κB | Inhibition of Activation | Inflammation, Tumorigenesis | nih.gov |
| AP-1 | Inhibition of Activation | Inflammation, Tumorigenesis | nih.gov |
| RAD51 | Suppression of Expression | DNA Repair | nih.gov |
| Calreticulin | Surface Exposure | Immunogenic Cell Death | nih.gov |
| HMGB1 | Release | Immunogenic Cell Death | nih.gov |
| This table is interactive. Click on the headers to sort the data. |
Oleandrigenone Effects on Subcellular Organelles and Processes
Oleandrigenone, the aglycone of the cardiac glycoside oleandrin, exerts profound effects on various subcellular organelles and processes, leading to a cascade of cellular responses. These interactions are central to its biological activity and are a key area of research. The primary mechanisms involve the induction of stress in the endoplasmic reticulum, disruption of mitochondrial function, and modulation of autophagic and lysosomal activities.
A key target of oleandrigenone's action is the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. phcogrev.comwikipedia.org Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels. phcogrev.comconsensus.app This disruption of calcium homeostasis has far-reaching consequences for several organelles, notably the endoplasmic reticulum and mitochondria.
Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and trafficking, as well as calcium storage. mdpi.comnih.gov Disruption of ER homeostasis, often triggered by an influx of calcium, leads to a state known as ER stress. nih.govnih.gov Oleandrin, and by extension its active component oleandrigenone, has been shown to induce ER stress in various cancer cell lines. nih.govnih.gov This process is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activating the unfolded protein response (UPR). nih.govnih.gov
Research indicates that oleandrin treatment upregulates proteins associated with ER stress, including activating transcription factor 4 (ATF4) and C/EBP homologous protein (CHOP). nih.govnih.gov The activation of the PERK/eIF2α/ATF4/CHOP signaling pathway is a key event in oleandrin-induced ER stress. nih.govresearchgate.net This can ultimately lead to apoptosis, or programmed cell death. nih.gov Furthermore, ER stress induced by oleandrin can trigger immunogenic cell death (ICD) by promoting the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) like ATP and high-mobility group box 1 (HMGB1). nih.govresearchgate.net
Mitochondrial Disruption
Mitochondria, the powerhouses of the cell, are also significantly affected by oleandrigenone. The compound can cause mitochondrial injury through the generation of reactive oxygen species (ROS). mdpi.comnih.govmskcc.org This oxidative stress can lead to the disruption of the mitochondrial membrane potential and trigger the intrinsic pathway of apoptosis. phcogrev.comnih.gov Studies have demonstrated that oleandrin can increase mitochondrial dysfunction, which is a key factor in its cytotoxic effects. nih.gov The increase in intracellular calcium due to Na+/K+-ATPase inhibition also contributes to mitochondrial stress. phcogrev.com
Autophagy and Lysosomal Function
Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and death. imrpress.com Oleandrin has been reported to induce autophagy in several types of cancer cells, including pancreatic and gastric cancer. phcogrev.comnih.govimrpress.com This process can sometimes act as a cell survival mechanism, but under certain conditions, it can lead to autophagic cell death. imrpress.comchemfaces.com The induction of autophagy by oleandrin is another consequence of the cellular stress caused by the compound. mdpi.com
Lysosomes are acidic organelles responsible for the breakdown of cellular waste and are integral to the process of autophagy. liu.sebiospective.com While direct studies on oleandrigenone's effect on lysosomal membrane permeabilization are not extensive, the induction of autophagy implies a significant involvement of lysosomal function. imrpress.commdpi.com The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded. mdpi.com
Table 1: Effects of Oleandrin/Oleandrigenone on Subcellular Organelles
| Subcellular Organelle | Key Effects | Associated Molecular Events | References |
| Endoplasmic Reticulum | Induction of ER Stress | Upregulation of PERK, eIF2α, ATF4, CHOP; Surface exposure of Calreticulin | nih.govnih.govresearchgate.net |
| Mitochondria | Disruption of membrane potential; Increased ROS production | Induction of intrinsic apoptosis pathway | phcogrev.commdpi.comnih.govmskcc.orgnih.gov |
| Lysosomes/Autophagosomes | Induction of Autophagy | Can lead to autophagic cell death | phcogrev.comnih.govimrpress.comchemfaces.com |
Table 2: Investigated Molecular Pathways
| Pathway | Effect of Oleandrin/Oleandrigenone | Cell Type/Model | References |
| PERK/eIF2α/ATF4/CHOP | Activation | Breast cancer cells | nih.govnih.govresearchgate.net |
| STAT-3 Signaling | Suppression | Breast cancer cells | mdpi.com |
| PI3K/Akt/mTOR | Downregulation | Pancreatic cancer cells | mskcc.org |
Preclinical Pharmacological Investigations of Oleandrigenone
In Vitro Pharmacological Characterization of Oleandrigenone
The in vitro evaluation of oleandrigenone and its parent compound, oleandrin (B1683999), has been crucial in elucidating their biological effects at a cellular level. These studies typically utilize a variety of established human and animal cancer cell lines to determine cytotoxic and mechanistic profiles.
Cell-Based Assays for Pharmacological Effects
A range of cell-based assays has been employed to quantify the pharmacological impact of oleandrigenone and its derivatives, such as those found in Nerium oleander extracts like Anvirzel® and PBI-05204.
Cytotoxicity and Cell Proliferation Assays: The most fundamental evaluation of an anticancer agent involves assessing its ability to inhibit cell growth and induce cell death. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to measure the metabolic activity of cells as an indicator of viability. phoenixbiotechnology.com Studies have consistently shown that oleandrin and its extracts are selectively cytotoxic to human cancer cells while being significantly less effective against murine cancer cells. nih.gov This species-specific toxicity is a critical finding from these initial assays. nih.govnih.gov
Apoptosis Assays: To determine if cell death occurs via programmed cell death, or apoptosis, researchers use techniques like Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. researchgate.netnih.govmedchemexpress.comnih.gov Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, characteristic of late apoptosis or necrosis. Studies confirm that oleandrin induces apoptosis, evidenced by increases in the apoptotic cell population. nih.govmskcc.org This is often corroborated by measuring the activation of key apoptosis-executing enzymes, known as caspases (e.g., caspase-3). mskcc.org
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). researchgate.netescca.eu By staining DNA with dyes like propidium iodide, researchers can quantify the proportion of cells in each phase. Treatment with oleandrigenone can lead to cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle, or an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. researchgate.netescca.eu
Cell Invasion Assays: The metastatic potential of cancer cells is their ability to invade surrounding tissues. Transwell invasion assays, often using chambers coated with a basement membrane extract like Matrigel®, are used to study this process. nih.govcellbiolabs.combiocompare.comcorning.com These assays measure the ability of cells to migrate through the matrix toward a chemoattractant. nih.gov The inhibitory effects of compounds like oleandrigenone on the invasive properties of cancer cells can be quantified using this system.
Mechanistic Studies in Cellular Models
Mechanistic studies have pinpointed the primary molecular target of oleandrigenone and mapped the subsequent signaling cascades that lead to cancer cell death.
The principal mechanism of action for oleandrigenone, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme, an essential protein pump found in the plasma membrane of all animal cells. mskcc.orgcellbiolabs.commdpi.commdpi.comthewellbio.com This pump maintains the electrochemical gradients of sodium and potassium ions across the cell membrane. cellbiolabs.comthewellbio.com
A key finding is that the anticancer activity of oleandrigenone and its derivatives is linked to the differential expression of Na+/K+-ATPase isoforms. nih.gov Human cancer cells often overexpress the α3 subunit of the Na+/K+-ATPase, to which cardiac glycosides bind with high affinity. mskcc.orgnih.govnih.gov In contrast, normal human cells and murine cells predominantly express the less sensitive α1 isoform. nih.govnih.gov This differential expression is believed to be the basis for the selective toxicity of oleandrigenone towards cancer cells. nih.govsaludintegral.hn
Inhibition of the Na+/K+-ATPase pump by oleandrigenone triggers a cascade of downstream events:
Increased Intracellular Calcium: Pump inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. nih.govsaludintegral.hn This calcium influx can activate various signaling pathways and contribute to apoptosis.
Induction of Apoptosis: Oleandrigenone is a potent inducer of apoptosis. This is achieved through multiple pathways, including the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and the release of cytochrome C from mitochondria. nih.govsaludintegral.hn
Modulation of Signaling Pathways: The compound has been shown to suppress the activation of the pro-survival transcription factor NF-κB. nih.govmskcc.org By preventing the degradation of its inhibitor, IκBα, oleandrin blocks NF-κB's ability to promote the transcription of genes involved in cell survival and proliferation. nih.gov It also inhibits other transcription factors like AP-1 and kinases such as JNK. phoenixbiotechnology.com
Induction of Autophagy: In some cancer cell types, such as pancreatic cancer, oleandrin has been shown to induce autophagic cell death. mskcc.orgnih.gov
Inhibition of Growth Factor Export: Oleandrin can block the cellular export of pro-angiogenic factors like fibroblast growth factor-2 (FGF-2), which can help to starve tumors of their blood supply. mskcc.orgsaludintegral.hn
In Vivo Pharmacological Characterization of Oleandrigenone in Preclinical Models
To understand the effects of oleandrigenone in a whole-organism context, researchers rely on preclinical animal models. These studies are essential for evaluating efficacy, pharmacokinetics, and biodistribution before any consideration for human trials. nih.gov
Animal Models for Investigating Oleandrigenone Effects
The choice of animal model is critical, particularly given the species-specific activity of oleandrigenone.
Human Tumor Xenograft Models: Due to the resistance of murine cells to oleandrigenone, the most relevant preclinical models are immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts. nih.govjax.orgnih.gov In these models, human cancer cells are implanted either subcutaneously or orthotopically (in the organ of origin) to form tumors. pharmacologydiscoveryservices.comreactionbiology.com Studies using the oleandrin-containing extract PBI-05204 have demonstrated significant antitumor activity in xenograft models of human glioblastoma, pancreatic cancer, and rhabdomyosarcoma. frontiersin.orgfrontiersin.org These in vivo studies have shown reduced tumor progression and increased survival in treated animals. frontiersin.org
Canine Models: The dog has been identified as a potentially valuable animal model for studying both the safety and therapeutic effects of oleandrin for humans, as canines are sensitive to the cardioactive effects of glycosides, unlike rodents. avma.org Studies in Beagle dogs have been conducted primarily to establish safe dosage ranges and to observe potential toxicity. avma.org
Murine Models: While murine cancer models are generally not suitable for efficacy studies due to cellular resistance, they have been used in some mechanistic and biodistribution studies. nih.gov For example, experiments have shown that after injection into mice, oleandrin and its metabolite oleandrigenone distribute to various organs, with high concentrations found in the liver. nih.gov
Biomarker Analysis in Preclinical Pharmacological Studies
Biomarkers are measurable indicators that provide information about a biological state or response to a therapeutic intervention. nih.govnih.govnih.gov In preclinical studies of oleandrigenone, biomarkers are used to predict sensitivity, confirm the mechanism of action, and monitor therapeutic response.
Predictive Biomarkers: The primary biomarker for predicting sensitivity to oleandrigenone is the expression ratio of the Na+/K+-ATPase α3 to α1 isoforms in tumor tissue. phoenixbiotechnology.comnih.gov A higher α3/α1 ratio correlates with greater sensitivity to the drug's cytotoxic effects. nih.gov This can be assessed in vitro from tumor biopsy samples to predict which tumor types might be most responsive. phoenixbiotechnology.com
Pharmacodynamic Biomarkers: These biomarkers demonstrate that the drug is engaging its target and eliciting a biological response. In preclinical models, this can include:
Inhibition of Na+/K+-ATPase activity: Directly measuring the pump's activity in tissues post-treatment.
Apoptosis Markers: Analysis of tumor tissue from treated animals for markers like cleaved caspase-3 or DNA fragmentation (TUNEL assay) confirms the induction of apoptosis in vivo. nih.gov
Signaling Pathway Modulation: Measuring the levels or activation state of downstream proteins like NF-κB or phosphorylated ERK in tumor tissue. phoenixbiotechnology.com
DNA Damage Markers: In studies combining oleandrigenone with radiotherapy, an increase in markers of DNA damage (e.g., γH2AX foci) can serve as a biomarker of synergistic activity. nih.gov
Efficacy Biomarkers: The most direct biomarkers of efficacy in animal models are the inhibition of tumor growth and increased survival time of the treated animals compared to controls. frontiersin.org
Comparative Preclinical Pharmacology of Oleandrigenone
Comparing the pharmacological profile of oleandrigenone to other, more well-known cardiac glycosides like digoxin (B3395198) and digitoxin (B75463), as well as to standard chemotherapeutics, is essential for understanding its unique properties and potential therapeutic niche.
The most striking comparative feature of oleandrigenone is its species-specific cytotoxicity. Human cancer cells are profoundly more sensitive to its effects than murine cells, a difference attributed to the Na+/K+-ATPase α3 isoform expression. nih.govnih.gov This contrasts with many conventional chemotherapy drugs that show more comparable activity across species. This finding underscores the limitation of using murine tumor models (syngeneic models) and highlights the necessity of human xenografts for relevant preclinical evaluation. nih.gov
When compared to other cardiac glycosides, oleandrigenone shares the same fundamental mechanism of Na+/K+-ATPase inhibition. However, structural differences can lead to variations in potency, pharmacokinetics, and the precise nature of the downstream signaling effects. For instance, the polarity and lipid solubility of oleandrin are considered to be different from digoxin, which may affect its absorption, distribution, and ability to cross the blood-brain barrier. nih.gov Some studies suggest that components within Nerium oleander extracts may even enhance the transport of oleandrin across the blood-brain barrier, a potentially significant advantage for treating brain cancers like glioblastoma. nih.gov
In combination studies, oleandrin-containing extracts have shown synergistic effects with standard treatments. For example, PBI-05204 enhances the antitumor activity of radiotherapy in models of glioblastoma and rhabdomyosarcoma. nih.govfrontiersin.org This suggests that oleandrigenone may act as a radiosensitizer, a valuable property not shared by all cytotoxic agents. Similarly, combinations with chemotherapeutics like cisplatin (B142131) have been suggested to be more effective than monotherapy. mskcc.org
Anticancer Research on Oleandrigenone
In Vitro Studies on Oleandrigenone in Cancer Cell Lines
Investigations into Cell Death Pathways
Oleandrigenone is the aglycone, or non-sugar portion, of oleandrin (B1683999), a potent cardiac glycoside. Research into the anticancer effects of oleandrin provides significant insight into the mechanisms of its active component, oleandrigenone. Studies have primarily focused on the induction of programmed cell death, including apoptosis and autophagy, as key mechanisms of its antitumor activity.
In gastric cancer cells, oleandrin has been shown to induce both apoptosis and autophagy at low nanomolar concentrations. nih.gov The relationship between these two pathways is crucial, as research indicates that oleandrin-induced apoptosis is dependent on the activation of autophagy. nih.gov The inhibition of autophagy was found to counteract the apoptotic effects of oleandrin, suggesting a pro-apoptotic role for autophagy in this context. nih.gov
In breast cancer, research has demonstrated that oleandrin can trigger a specific form of cell death known as immunogenic cell death (ICD). nih.gov ICD is a type of apoptosis that stimulates an immune response against cancer cells. nih.gov This process is characterized by the surface exposure of calreticulin (B1178941) (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high-mobility group protein B1 (HMGB1), heat shock proteins 70/90 (HSP70/90), and adenosine (B11128) triphosphate (ATP). nih.gov Mechanistically, this induction of ICD by oleandrin is linked to endoplasmic reticulum (ER) stress and proceeds through the PERK/eIF2α/ATF4/CHOP signaling pathway. nih.gov
The table below summarizes the key cell death pathways investigated in research on oleandrin.
| Cell Death Pathway | Cancer Type | Key Findings | Molecular Mechanism |
| Apoptosis | Gastric Cancer nih.gov | Oleandrin induces apoptosis in a manner dependent on autophagy. nih.gov | Autophagy activation nih.gov |
| Immunogenic Cell Death (ICD) | Breast Cancer nih.gov | Oleandrin triggers ICD, enhancing antitumor immunity. nih.gov | ER Stress via PERK/eIF2α/ATF4/CHOP pathway nih.gov |
| Autophagy | Gastric Cancer nih.gov | Oleandrin induces autophagy, which in turn promotes apoptosis. nih.gov | Not fully elucidated, but linked to apoptotic machinery. nih.gov |
Antiviral Research on Oleandrigenone
Mechanisms of Antiviral Activity of Oleandrigenone
Oleandrigenone, a cardiac glycoside, has demonstrated notable antiviral properties through various mechanisms that interfere with the life cycle of viruses and modulate the host's response to infection.
Viral Replication Cycle Inhibition by Oleandrigenone
Oleandrigenone and related cardiac glycosides exhibit broad-spectrum antiviral activity, particularly against enveloped viruses. nih.gov The primary mechanism of action involves the inhibition of crucial stages in the viral replication cycle. uomustansiriyah.edu.iqlumenlearning.com Research suggests that these compounds can hinder viral maturation at the cell membrane by preventing the incorporation of the envelope glycoprotein (B1211001) into newly forming virus particles. nih.gov This action results in the production of viral progeny with significantly reduced infectivity. nih.gov For instance, in studies with Human Immunodeficiency Virus-1 (HIV-1), oleandrin (B1683999), a compound structurally similar to oleandrigenone, led to a decrease in the gp120 envelope glycoprotein of the progeny virus, which is vital for its ability to infect new cells. nih.gov
Furthermore, some antiviral agents work by inhibiting viral nucleic acid synthesis or the function of viral enzymes like polymerase and protease, which are essential for creating new viral components. nih.gov While the precise action of oleandrigenone on these specific enzymes is a subject of ongoing research, its impact on the final stages of viral assembly and release is a key aspect of its antiviral effect. nih.govuomustansiriyah.edu.iq
Host-Virus Interaction Modulation
Beyond directly targeting the virus, oleandrigenone can also modulate the interaction between the host and the virus. Viruses rely on host cell machinery for their replication, and disrupting these host-dependent processes presents a viable antiviral strategy. frontiersin.org Cardiac glycosides can influence cellular signaling pathways that viruses often exploit. frontiersin.org For example, some viruses manipulate host pathways to suppress the innate immune response, such as the production of interferons. ualberta.ca By interfering with these manipulated pathways, compounds like oleandrigenone may help restore the host's natural antiviral defenses. ualberta.canih.gov
Viral proteins often interact with specific host cell proteins to facilitate infection. nih.gov The modulation of these interactions is a potential mechanism for antiviral drugs. frontiersin.org While direct evidence for oleandrigenone's specific modulation of host-virus protein interactions is still emerging, the known effects of cardiac glycosides on cellular ion transport, specifically the Na,K-ATPase pump, could indirectly affect viral processes that are sensitive to changes in the cellular ionic environment. nih.gov
In Vitro Antiviral Spectrum of Oleandrigenone
In laboratory settings, oleandrigenone and its parent compound, oleandrin, have been tested against a range of viruses, demonstrating a broad spectrum of activity.
Efficacy against Various Viral Strains
Oleandrigenone and related cardiac glycosides have shown efficacy against several enveloped viruses. nih.gov This includes members of the Retroviridae family, such as HIV-1 and Human T-cell Leukemia Virus type 1 (HTLV-1). nih.govnih.gov Studies have also reported activity against other enveloped viruses like Ebola virus, Cytomegalovirus, and Herpes simplex viruses. nih.gov
More recently, research has focused on the potential of these compounds against coronaviruses. In vitro studies demonstrated that oleandrin can significantly inhibit the production of infectious SARS-CoV-2 particles. nih.gov Prophylactic (pre-infection) treatment with oleandrin at low concentrations resulted in a substantial reduction in virus production. nih.gov Therapeutic (post-infection) treatment also showed a significant decrease in viral titers. nih.gov The table below summarizes the in vitro efficacy of oleandrin against SARS-CoV-2.
| Compound | Virus | Assay Type | EC50 | Fold Reduction in Virus Production | Reference |
| Oleandrin | SARS-CoV-2 | Prophylactic (Vero cells) | 11.98 ng/ml (24h) | >3000-fold at 0.1 µg/ml | nih.gov |
| Oleandrin | SARS-CoV-2 | Prophylactic (Vero cells) | 7.07 ng/ml (48h) | 44,000-fold at 1.0 µg/ml | nih.gov |
| Oleandrin | SARS-CoV-2 | Therapeutic (Vero cells) | - | >100-fold at 0.1 µg/ml (48h) | nih.gov |
EC50 (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
Cell Line Susceptibility to Oleandrigenone Antiviral Effects
The antiviral efficacy of a compound can vary depending on the type of cell used in the laboratory experiments. nih.gov The susceptibility of a cell line to a virus and to the antiviral effects of a drug is influenced by factors such as the presence of specific cell surface receptors that the virus uses for entry and the cell's own antiviral response mechanisms. nih.gov
The table below lists some of the cell lines used in antiviral research for compounds with mechanisms of action that may be relevant to oleandrigenone.
| Cell Line | Origin | Commonly Used For | Reference |
| Vero | African green monkey kidney | General virus propagation, SARS-CoV-2 research | nih.gov |
| HEK-293 | Human embryonic kidney | Transfection, protein expression, virus production | mdpi.com |
| HEP-G2 | Human liver cancer | Drug metabolism and toxicity studies | mdpi.com |
| T-24 | Human bladder cancer | Cancer research, cytotoxicity assays | mdpi.com |
| BC-3C | Human bladder cancer | Cancer research, cytotoxicity assays | mdpi.com |
| CCL-1 | Non-tumorigenic cells | Control for cytotoxicity assays | mdpi.com |
| MDCK-SIAT1 | Madin-Darby canine kidney (genetically modified) | Influenza virus research | nih.gov |
Preclinical In Vivo Antiviral Studies of Oleandrigenone
While in vitro studies provide valuable initial data, preclinical in vivo studies in animal models are essential to evaluate the potential efficacy of an antiviral compound in a living organism. iiar-anticancer.orgmdpi.com These studies help to understand how the drug is absorbed, distributed, metabolized, and excreted, and provide a more comprehensive picture of its antiviral activity and potential for clinical development. nih.gov
In the case of oleandrigenone and related compounds, some preclinical in vivo data is available. A study using a defined Nerium oleander extract containing oleandrin was conducted in golden Syrian hamsters infected with SARS-CoV-2. nih.gov The administration of this extract resulted in a statistically significant reduction of the viral titer in the nasal turbinates compared to the control group. nih.gov This finding provides initial in vivo evidence for the antiviral efficacy of oleandrin-containing extracts.
Further preclinical research is necessary to fully establish the in vivo antiviral potential of pure oleandrigenone and to determine its efficacy against a broader range of viruses in different animal models. nih.govnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Oleandrigenone
Identification of Key Pharmacophoric Features of Oleandrigenone
Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for its interaction with a specific biological target. For oleandrigenone, a cardenolide steroid, the key pharmacophoric features are generally understood to revolve around its steroidal backbone and the lactone ring at the C17 position, which are critical for its primary biological activity as an inhibitor of the Na+/K+-ATPase pump.
The core pharmacophoric elements of oleandrigenone and related cardenolides typically include:
An unsaturated lactone ring at C17β: The α,β-unsaturated γ-lactone (butenolide) ring is a hallmark of cardenolides and is a critical feature for binding and inhibitory activity. The electrophilic character of the lactone ring is thought to be involved in the interaction with the receptor.
A hydroxyl group at C14β: This feature is characteristic of cardenolides and is essential for their cardiotonic activity. It plays a significant role in the proper orientation of the lactone ring.
A hydroxyl group at C3β: This group, often glycosylated in native cardiac glycosides, contributes to the binding affinity and pharmacokinetic properties of the molecule.
An acetyl group at C16β: In the case of oleandrigenone, the 16β-acetoxy group is a distinguishing feature that influences its specific activity profile.
These features are represented by geometric entities such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and positive or negative ionizable centers. researchgate.net
Impact of Structural Modifications on Oleandrigenone's Biological Activity
The biological activity of oleandrigenone can be significantly altered by modifying its chemical structure. SAR studies on related cardenolides provide insights into how specific structural changes can impact efficacy, particularly concerning Na+/K+-ATPase inhibition and cytotoxic effects.
Modifications to the Steroid Nucleus: Alterations to the steroid core, such as changes in the stereochemistry of the ring junctions or the introduction of additional substituents, can profoundly affect activity. The specific conformation of the steroid rings is crucial for fitting into the binding pocket of the Na+/K+-ATPase.
Modifications at the C17 Lactone Ring: The butenolide ring is a primary determinant of cardiotonic activity. Studies on analogous compounds have shown that saturation of the double bond in the lactone ring leads to a significant decrease or complete loss of activity. Furthermore, replacing the butenolide ring with other heterocyclic systems, such as a furan ring, has been explored. For instance, the furyl-analogue of oleandrigenin/bufotalin has demonstrated high Na+/K+-ATPase inhibitory activity and significant cytotoxicity. nih.gov
Modifications of Substituents:
C3 Position: The nature of the substituent at the C3 position influences the molecule's polarity and its ability to interact with the receptor. In many natural cardiac glycosides, this position is occupied by a sugar moiety, which can affect the compound's solubility, bioavailability, and binding affinity.
C16 Position: The 16β-acetoxy group of oleandrigenone is a key feature. Removal or modification of this group would be expected to alter its activity profile. For example, its parent compound, oleandrigenin, lacks this acetyl group.
Other Positions: Introduction of hydroxyl, methoxy, or other functional groups at various positions on the steroid backbone can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. mdpi.com
The following table summarizes the general impact of structural modifications on the activity of cardenolides, which can be extrapolated to oleandrigenone:
| Structural Modification | General Impact on Biological Activity |
| Saturation of the C17 lactone ring | Significant decrease or loss of activity |
| Modification of the C3β-hydroxyl group | Altered binding affinity and pharmacokinetics |
| Removal of the C14β-hydroxyl group | Loss of cardiotonic activity |
| Alteration of steroid ring fusion stereochemistry | Drastic change in molecular shape, likely reducing activity |
| Introduction of polar groups on the steroid nucleus | Potential increase in solubility, variable effect on activity |
| Replacement of the butenolide ring with other heterocycles | Can maintain or enhance activity, as seen with furan analogues nih.gov |
Computational Approaches in Oleandrigenone SAR/QSAR Analysis
Computational methods are invaluable tools in modern drug discovery and are increasingly applied to understand the SAR and develop QSAR models for complex natural products like oleandrigenone. mdpi.commdpi.com These approaches can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com
Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of oleandrigenone and its derivatives within the binding site of the Na+/K+-ATPase. These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. By docking a series of analogues, researchers can rationalize their observed activities and predict the potency of novel, unsynthesized compounds.
3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive correlations between the 3D properties of molecules and their biological activities. mdpi.com For a series of oleandrigenone analogues, these models can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. This information provides a detailed roadmap for designing more potent derivatives.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model for oleandrigenone can be developed based on the structures of several active analogues. This model represents the essential 3D arrangement of functional groups required for activity. The generated pharmacophore can then be used as a query to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired features and are likely to exhibit similar biological activity.
Design and Synthesis of Novel Oleandrigenone Derivatives with Enhanced Activities
The insights gained from SAR and QSAR studies guide the rational design and synthesis of novel oleandrigenone derivatives with potentially enhanced biological activities, such as increased potency, greater selectivity for specific Na+/K+-ATPase isoforms, or improved anticancer effects. The overarching strategy is often molecular hybridization, where key structural motifs from oleandrigenone are combined with other pharmacophores to create new chemical entities. mdpi.com
Strategies for Derivative Design:
Modification of the C17 Lactone Ring: Based on findings that furan analogues can be highly active, further exploration of different heterocyclic replacements for the butenolide ring is a promising avenue. nih.gov
Esterification/Etherification of Hydroxyl Groups: The hydroxyl groups at C3 and other positions can be derivatized to form esters or ethers. This can modulate the lipophilicity and pharmacokinetic properties of the molecule. For example, esterification with amino acids could enhance water solubility and cellular uptake.
Hybrid Molecules: Oleandrigenone can be chemically linked to other molecules with known biological activity, such as chemotherapeutic agents or targeting moieties, to create hybrid compounds with dual or targeted action.
Synthetic Approaches: The synthesis of novel oleandrigenone derivatives typically starts from oleandrigenone itself or its aglycone, oleandrigenin, which can be isolated from natural sources. Standard organic chemistry transformations are then employed to introduce the desired structural modifications. For instance, esterification can be achieved by reacting the hydroxyl groups with acyl chlorides or carboxylic acids under appropriate coupling conditions. The synthesis of more complex derivatives may involve multi-step reaction sequences.
Analytical Methodologies for Oleandrigenone Research
Chromatographic Techniques for Oleandrigenone Isolation and Purification
Chromatography is a fundamental set of techniques used to separate the components of a mixture. biomedpharmajournal.orgadvancechemjournal.comopenaccessjournals.com For natural product research, where compounds of interest are often found within complex biological matrices, chromatography is indispensable for obtaining pure substances for further analysis. edubirdie.comjsmcentral.orgcolumn-chromatography.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.orgadvancechemjournal.comopenaccessjournals.comshimadzu.comwikipedia.org It operates by pumping a liquid sample mixture or analyte in a solvent (known as the mobile phase) through a column filled with a solid adsorbent material (the stationary phase) at high pressure. advancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.comopenaccessjournals.com
In the context of oleandrigenone research, HPLC is a cornerstone for both purification and quantification. biomedpharmajournal.orgopenaccessjournals.comhilarispublisher.com Its high resolution and sensitivity make it ideal for separating oleandrigenone from other structurally similar cardiac glycosides present in plant extracts. advancechemjournal.comhilarispublisher.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode used for this purpose. advancechemjournal.com The ability to couple HPLC with various detectors enhances its utility in analyzing complex samples. openaccessjournals.com
Key Features of HPLC in Oleandrigenone Research:
| Feature | Description |
| High Resolution | Enables the separation of oleandrigenone from closely related compounds. |
| Quantitative Analysis | Allows for the precise measurement of oleandrigenone concentration in samples. advancechemjournal.comshimadzu.com |
| Preparative Capability | Can be used to isolate pure oleandrigenone for further structural and biological studies. hilarispublisher.com |
| Versatility | Compatible with various detectors, such as UV-Vis and Mass Spectrometry, for comprehensive analysis. openaccessjournals.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org In GC, a sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. eag.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing detailed structural information. nist.govwikipedia.org
While GC-MS is a powerful tool for volatile and semi-volatile compounds, its direct application to a non-volatile compound like oleandrigenone requires a derivatization step. eag.com This chemical modification process converts non-volatile compounds into volatile derivatives suitable for GC analysis. For cardiac glycosides, this often involves silylation to increase their volatility. GC-MS is particularly valuable for identifying and quantifying trace amounts of substances. scioninstruments.comwikipedia.org
Table of GC-MS Applications in Chemical Analysis:
| Application Area | Description |
| Environmental Analysis | Detection and quantification of pollutants such as pesticides and volatile organic compounds (VOCs) in air, water, and soil. scioninstruments.comthermofisher.com |
| Forensic Science | Identification of drugs, toxins, and explosives. wikipedia.org |
| Food and Flavor Analysis | Analysis of aroma compounds, contaminants, and food composition. scioninstruments.comwikipedia.org |
Spectroscopic Techniques for Oleandrigenone Identification and Quantification
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. solubilityofthings.com It is a fundamental tool for elucidating the structure and concentration of chemical compounds.
For the structural elucidation of oleandrigenone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are employed. wikipedia.org These experiments help to assign the chemical shifts of all protons and carbons in the molecule and to establish the connectivity between them, ultimately leading to the complete structural determination. The area under an NMR peak is proportional to the number of nuclei giving rise to the signal, which can be used for quantitative analysis. solubilityofthings.comlibretexts.org
Common NMR Techniques for Structural Elucidation:
| Technique | Information Provided |
| ¹H NMR | Provides information about the number, type, and connectivity of hydrogen atoms. |
| ¹³C NMR | Provides information about the number and type of carbon atoms. |
| COSY | Shows correlations between coupled protons. wikipedia.org |
| HSQC | Shows correlations between protons and their directly attached carbons. wikipedia.org |
| HMBC | Shows correlations between protons and carbons that are two or three bonds away. wikipedia.org |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org A sample is first ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. wikipedia.org The detector then records the abundance of each ion, generating a mass spectrum which is a plot of intensity versus mass-to-charge ratio. wikipedia.orgyoutube.com
MS is crucial for determining the molecular weight of oleandrigenone with high accuracy. wikipedia.org High-resolution mass spectrometry can provide the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion, and the resulting fragmentation pattern provides valuable structural information that can help in the identification of the compound. lcms.cz When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific method for both identifying and quantifying oleandrigenone in complex mixtures. ucdavis.edu
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.commsu.edu When a molecule absorbs light, electrons are promoted from a ground state to a higher energy state, and the wavelength of light absorbed corresponds to the energy difference between these states. msu.edubioglobax.com The resulting spectrum is a plot of absorbance versus wavelength. msu.edu
For oleandrigenone, the UV-Vis spectrum is characterized by absorption bands arising from its chromophores, which are the parts of the molecule that absorb light. msu.edu The α,β-unsaturated lactone ring in the cardenolide structure is a key chromophore. While UV-Vis spectra are often broad and may not be highly specific for identification on their own, they are very useful for quantitative analysis based on the Beer-Lambert law. researchgate.net It is a simple, fast, and non-invasive technique often used for determining the concentration of a compound in a solution. researchgate.netuu.nl
Bioanalytical Methods for Oleandrigenone Quantification in Biological Matrices
The accurate quantification of oleandrigenone in biological matrices is paramount for understanding its pharmacokinetic and pharmacodynamic properties. Due to the complexity of biological samples such as plasma, serum, and urine, highly selective and sensitive analytical methods are required. The primary techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and immunoassays, each offering distinct advantages and challenges.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the bioanalysis of small molecules, including oleandrigenone, owing to its exceptional sensitivity, specificity, and accuracy. nih.govnih.gov This technique allows for the direct measurement of the compound, providing high confidence in the identification and quantification. numberanalytics.com
Sample Preparation
The initial and most critical step in LC-MS/MS analysis is the preparation of the biological sample. The goal is to extract oleandrigenone from the complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. opentrons.com Common sample preparation techniques for oleandrigenone and similar cardiac glycosides include:
Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible liquid phases. For steroids and related compounds, a common approach involves mixing the biological sample (e.g., plasma) with an organic solvent. researchgate.net The analyte of interest moves into the organic phase, leaving many matrix components behind in the aqueous phase. opentrons.com
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. opentrons.com The sample is passed through a solid sorbent material that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. opentrons.com For cardiac glycosides, Oasis® HLB or MAX cartridges are often used. numberanalytics.com A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique has also been successfully applied for the extraction of oleandrin (B1683999), the parent glycoside of oleandrigenone, from tissue samples. scielo.br
Protein Precipitation (PPT): For plasma or serum samples, proteins can be precipitated by adding an organic solvent like acetonitrile (B52724) or methanol (B129727). waters.commdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. This is a simple and rapid method, often used for high-throughput screening. waters.com
Chromatographic Separation and Mass Spectrometric Detection
Following extraction, the sample is injected into a liquid chromatography system. The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid) and an organic solvent (commonly acetonitrile or methanol) is employed to separate oleandrigenone from any remaining matrix components. nih.govmdpi.com
The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for cardiac glycosides, typically operating in the positive ion mode. numberanalytics.comnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. waters.com In MRM, a specific precursor ion (the molecular ion of oleandrigenone) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process ensures that only the compound of interest is detected, minimizing the chances of interference from other substances. mdpi.com
Method Validation
A developed LC-MS/MS method must be rigorously validated to ensure its reliability and reproducibility for its intended use. stanford.edu Validation parameters, as per regulatory guidelines, typically include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity of the calibration curve, recovery, and stability of the analyte in the biological matrix. mdpi.comstanford.edu
Table 1: Exemplary LC-MS/MS Method Parameters for Cardiac Glycoside Analysis
| Parameter | Typical Conditions |
| Biological Matrix | Plasma, Serum, Urine, Tissue (Liver, Kidney) |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT) |
| LC Column | C18 Reversed-Phase (e.g., Kinetex®, Agilent Poroshell) mdpi.comnih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid nih.govmdpi.com |
| Elution | Gradient |
| Ionization Mode | Positive Electrospray Ionization (ESI+) waters.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| LLOQ | Typically in the low ng/mL to pg/mL range numberanalytics.commdpi.com |
| Linearity (r²) | >0.99 numberanalytics.com |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) stanford.edu |
Immunoassays for Oleandrigenone Detection
Immunoassays are bioanalytical techniques that utilize the specific binding reaction between an antigen (in this case, oleandrigenone or a related compound) and an antibody to measure the concentration of the substance in a biological sample. numberanalytics.com These methods are known for their high sensitivity and are often used for rapid screening purposes. numberanalytics.comsemanticscholar.org
Principle of Immunoassays
For small molecules like oleandrigenone, the most common immunoassay format is the competitive immunoassay . acs.org In this format, a known amount of labeled oleandrigenone (e.g., conjugated to an enzyme for an ELISA) competes with the unlabeled oleandrigenone in the sample for a limited number of binding sites on a specific antibody. The amount of labeled oleandrigenone that binds to the antibody is inversely proportional to the concentration of unlabeled oleandrigenone in the sample.
Common types of immunoassays that can be applied to cardiac glycoside detection include:
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov In a competitive ELISA for oleandrigenone, microtiter plates are coated with an anti-oleandrigenone antibody. The sample is then added along with a fixed amount of enzyme-labeled oleandrigenone. After an incubation period, the unbound components are washed away, and a substrate is added. The resulting color change is measured, and the concentration of oleandrigenone in the sample is determined by comparing the signal to a standard curve. acs.org
Fluorescence Polarization Immunoassay (FPIA): This is a homogeneous competitive immunoassay, meaning it does not require separation of the bound and free antigen. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution and has low polarization, while a large molecule (antibody-tracer complex) tumbles slowly and has high polarization. When the tracer is displaced from the antibody by the unlabeled analyte from the sample, the polarization of the fluorescence decreases.
Development and Cross-Reactivity
A significant challenge in developing an immunoassay for oleandrigenone is the production of a highly specific antibody. The structural similarity among different cardiac glycosides can lead to significant cross-reactivity. For instance, oleandrin and its aglycone, oleandrigenin (oleandrigenone), are known to cross-react with immunoassays developed for digoxin (B3395198) and digitoxin (B75463). nih.govtci-thaijo.org
Research has shown that the degree of cross-reactivity can vary significantly depending on the assay format and the specific antibody used. For example, one study found that oleandrin and oleandrigenin showed very high cross-reactivity with a fluorescence polarization immunoassay for digitoxin, leading to falsely elevated results. nih.gov In contrast, a chemiluminescent assay for digitoxin showed minimal cross-reactivity with these compounds. nih.gov This highlights the critical importance of characterizing the specificity of any immunoassay intended for oleandrigenone quantification.
Table 2: Comparison of Immunoassay Techniques for Cardiac Glycoside Detection
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorescence Polarization Immunoassay (FPIA) |
| Principle | Heterogeneous competitive binding on a solid phase. nih.gov | Homogeneous competitive binding in solution. |
| Label | Enzyme (e.g., HRP) | Fluorophore |
| Detection | Colorimetric or chemiluminescent signal | Change in polarized light |
| Throughput | High (96-well plate format) | Moderate to High |
| Key Advantage | High sensitivity, well-established platform. researchgate.net | No separation steps required, rapid. |
| Key Challenge | Requires multiple incubation and wash steps. | Potential for high cross-reactivity with structurally similar compounds. nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Oleandrigenone
Preclinical Pharmacokinetic (PK) Studies of Oleandrigenone
Detailed preclinical pharmacokinetic data, which is crucial for understanding how a compound is processed by a living organism, appears to be unpublished for Oleandrigenone.
Absorption and Distribution Profiles in Animal Models
No specific studies detailing the absorption and distribution of Oleandrigenone in any animal models were found. Information regarding the rate and extent of its absorption into the bloodstream and its subsequent distribution into various tissues and organs is not available.
Metabolic Pathways and Metabolite Identification in Preclinical Systems
There is a lack of information concerning the metabolic fate of Oleandrigenone in preclinical systems, such as liver microsomes. thermofisher.comnews-medical.netsolvobiotech.comevotec.comnih.gov The specific enzymes involved in its biotransformation and the identity of any resulting metabolites have not been documented in the available resources.
Excretion Routes and Clearance Mechanisms
Similarly, data on the primary routes of excretion for Oleandrigenone and its metabolites from the body are absent from the public domain. The mechanisms governing its clearance, which are key indicators of how quickly the compound is removed from circulation, have not been described.
Preclinical Pharmacodynamic (PD) Studies of Oleandrigenone
The pharmacodynamic profile of Oleandrigenone, which describes the biochemical and physiological effects of the drug on the body, also remains largely uncharacterized in preclinical models.
Exposure-Response Relationships in Preclinical Models
No studies were identified that establish a relationship between the concentration of Oleandrigenone in the body and its pharmacological response in any preclinical model. gu.sefriendsofcancerresearch.orgmdpi.comnih.gov
Biomarker Responses and Target Engagement Studies
There is no available research on specific biomarkers that are modulated by Oleandrigenone, nor are there any public target engagement studies to confirm its interaction with its intended biological target in a preclinical setting. researchgate.netpelagobio.comcatapult.org.ukrevvity.co.jpbiorxiv.orgnih.govnih.gov
Preclinical Drug-Drug Interaction (DDI) Potential of Oleandrigenone
The assessment of drug-drug interaction (DDI) potential is a critical component of preclinical drug development. These studies aim to predict how a new chemical entity might affect the pharmacokinetics of co-administered drugs and, conversely, how other drugs might alter its own pharmacokinetic profile. This is crucial for ensuring patient safety and therapeutic efficacy. The primary mechanisms for such interactions involve the modulation of drug-metabolizing enzymes and drug transporters.
For a compound like Oleandrigenone, a comprehensive preclinical DDI evaluation would be necessary to understand its potential to act as a perpetrator or a victim in drug interactions. This involves a series of in vitro and sometimes in vivo studies designed to investigate its effects on major pathways of drug disposition.
Cytochrome P450 Enzyme Modulation Studies
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. bienta.net Inhibition or induction of these enzymes by a co-administered drug can lead to significant changes in drug exposure and potentially cause adverse effects or loss of efficacy. bienta.netmdpi.com Therefore, evaluating the interaction of Oleandrigenone with key CYP isoforms is a standard part of preclinical safety assessment.
The inhibitory potential of a compound is often initially screened, and if significant inhibition is observed, a more definitive determination of the inhibition constant (Kᵢ) is performed. evotec.com The type of inhibition (e.g., competitive, non-competitive) is also characterized to better understand the mechanism of interaction. evotec.com
Research Findings:
Currently, there is no publicly available data from specific studies investigating the modulatory effects of Oleandrigenone on cytochrome P450 enzymes. Such studies would typically measure the IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%) and subsequently the Kᵢ values of Oleandrigenone against a panel of key CYP isoforms. The results would be presented in a data table to summarize the inhibitory potential.
Table 1: Illustrative Data Table for CYP450 Inhibition Potential of Oleandrigenone
This table is for illustrative purposes only, as no specific data for Oleandrigenone was found in the public domain.
| CYP Isoform | IC₅₀ (µM) | Inhibition Type |
| CYP1A2 | Data not available | Data not available |
| CYP2B6 | Data not available | Data not available |
| CYP2C8 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
Transporter-Mediated Interaction Investigations
Drug transporters are membrane proteins that play a vital role in the absorption, distribution, and elimination of drugs. dlrcgroup.com Interactions with these transporters can significantly alter a drug's pharmacokinetics. P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is one of the most clinically relevant efflux transporters, and its inhibition or induction can lead to significant DDIs. mdpi.comphcog.com Other important transporters include Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs).
Preclinical investigations into transporter-mediated interactions for a compound like Oleandrigenone would involve determining if it is a substrate or an inhibitor of key drug transporters. evotec.com These studies are typically conducted using in vitro systems, such as cell lines that overexpress a specific transporter (e.g., Caco-2, MDCK-MDR1 cells). evotec.com
For efflux transporters like P-gp, a bidirectional transport assay is commonly used. An efflux ratio is calculated to determine if the compound is actively transported. To assess the inhibitory potential, the compound is incubated with a known probe substrate for the transporter, and the reduction in the probe's transport is measured.
Research Findings:
As with CYP modulation, there is a lack of publicly available research data on the interaction of Oleandrigenone with drug transporters. A comprehensive preclinical assessment would be required to determine if Oleandrigenone is a substrate or inhibitor of P-gp, BCRP, and other clinically relevant transporters.
Table 2: Illustrative Data Table for Transporter Interaction Potential of Oleandrigenone
This table is for illustrative purposes only, as no specific data for Oleandrigenone was found in the public domain.
| Transporter | Substrate (Efflux Ratio) | Inhibitor (IC₅₀, µM) |
| P-glycoprotein (P-gp) | Data not available | Data not available |
| Breast Cancer Resistance Protein (BCRP) | Data not available | Data not available |
| OATP1B1 | Data not available | Data not available |
| OATP1B3 | Data not available | Data not available |
| OAT1 | Data not available | Data not available |
| OAT3 | Data not available | Data not available |
| OCT2 | Data not available | Data not available |
Advanced Research Directions and Future Perspectives in Oleandrigenone Research
Novel Therapeutic Applications Beyond Anticancer and Antiviral Properties
While the anticancer and antiviral activities of cardiac glycosides are well-documented, the scientific community is beginning to explore their therapeutic utility in a wider range of pathologies. Future research into oleandrigenone is branching into new areas, including inflammatory conditions, neurodegenerative diseases, and metabolic disorders. The exploration of these novel applications is largely driven by the known mechanisms of cardiac glycosides, which extend beyond simple inhibition of the Na+/K+-ATPase pump.
Anti-Inflammatory Effects: The potential for cardiac glycosides to serve as anti-inflammatory agents is a promising area of investigation. thieme-connect.com Research indicates that these compounds can decrease inflammatory symptoms in various animal models by inhibiting the proliferation of leukocytes and the secretion of pro-inflammatory cytokines. thieme-connect.com This suggests a potential role for oleandrigenone and its future analogs in treating chronic inflammatory diseases. The challenge lies in separating this desired anti-inflammatory action from the compounds' inherent cardiotoxicity. thieme-connect.com
Neuroprotective Potential: Emerging evidence points toward the neuroprotective capabilities of cardiac glycosides. A transcriptomics study investigating the molecular mechanisms of neuroprotection used several cardiac glycosides, including oleandrin (B1683999) (the parent glycoside of oleandrigenone), on human iPSC-derived neurons. nih.gov This line of inquiry opens the door for studying oleandrigenone as a potential therapeutic agent for neurodegenerative conditions like Alzheimer's disease. One study on a novel cardenolide demonstrated a reduction in the Alzheimer's-associated β-amyloid peptide Aβ42, suggesting that the cardenolide structure could be a valuable scaffold for developing new treatments. nih.gov
Metabolic Disorders: The application of cardiac glycosides in treating metabolic disorders is another nascent but intriguing field. A study using human iPSC-derived hepatocyte-like cells identified cardiac glycosides as a potential treatment for hypercholesterolemia by promoting the degradation of apolipoprotein B (apoB), a key component of LDL cholesterol. nih.gov This discovery suggests that oleandrigenone could be investigated for its role in managing dyslipidemia. Furthermore, the cardiac glycoside ouabain (B1677812) has been studied for its effects on psoriatic keratinocytes, where metabolomics analysis revealed it impairs glutathione (B108866) metabolism, pointing to a potential application in treating psoriasis. nih.govnih.gov
| Potential Therapeutic Area | Supporting Evidence for Cardiac Glycosides | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Anti-Inflammatory Conditions | Decreased inflammatory markers in animal models. | Inhibition of leukocyte proliferation and pro-inflammatory cytokine secretion. | thieme-connect.com |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Transcriptomic changes in human neurons; reduction of Aβ42 peptide by a cardenolide. | Modulation of gene expression related to neuroprotection; potential interaction with enzymes like BACE1. | nih.govnih.gov |
| Metabolic Disorders (e.g., Hypercholesterolemia, Psoriasis) | Reduced LDL-C via apoB degradation; cytotoxicity in psoriatic keratinocytes. | Promotion of proteasomal degradation of apoB; impairment of glutathione metabolism. | nih.govnih.govnih.gov |
Rational Design of Oleandrigenone Analogs for Targeted Research
A significant hurdle in harnessing the therapeutic potential of oleandrigenone is its narrow therapeutic index. Consequently, the rational design of novel analogs is a critical research direction aimed at enhancing therapeutic efficacy while minimizing toxicity. thieme-connect.com This involves systematic modifications of the oleandrigenone scaffold to understand and optimize its biological activity, a process guided by structure-activity relationship (SAR) studies.
The core principle of SAR is to identify the key structural features of a molecule that are essential for its biological action. mdpi.com For cardiac glycosides, SAR studies often focus on modifications to both the steroid core and the lactone ring. Even minor structural changes, such as the addition or removal of a hydroxyl group, can significantly impact biological activity. researchgate.net The goal is to create derivatives with an improved therapeutic profile, for instance, by augmenting anti-inflammatory or anticancer effects while reducing affinity for the Na+/K+-ATPase isoforms responsible for cardiac function. thieme-connect.com
Computational tools are integral to this process. Molecular docking, for example, allows researchers to simulate how different oleandrigenone analogs might bind to a target protein, such as the Na+/K+-ATPase. scholarsresearchlibrary.comresearchgate.net These in silico models can predict binding affinity and help prioritize which analogs to synthesize and test, accelerating the discovery process. scholarsresearchlibrary.commdpi.com
| Design Strategy | Objective | Key Methodologies | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Identify structural features essential for desired activity and those linked to toxicity. | Synthesis of a series of analogs with systematic structural modifications and subsequent biological testing. | mdpi.comresearchgate.net |
| Modification of Steroid Core/Lactone Ring | Develop analogs with enhanced target specificity and reduced cardiotoxicity. | Synthetic chemistry to create novel derivatives for biological evaluation. | thieme-connect.comresearchgate.net |
| Molecular Docking and In Silico Modeling | Predict binding modes and affinities of analogs to their biological targets. | Computer-assisted drug design to guide the synthesis of promising compounds. | scholarsresearchlibrary.comresearchgate.netmdpi.com |
Integration of Omics Technologies in Oleandrigenone Studies
To fully understand the complex biological effects of oleandrigenone, researchers are turning to "omics" technologies. These high-throughput methods—including transcriptomics, proteomics, and metabolomics—provide a global view of the molecular changes within a cell or organism in response to a compound. researchgate.netnih.gov Integrating these technologies can reveal novel mechanisms of action, identify biomarkers of efficacy, and provide a more holistic understanding of a drug's impact.
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how oleandrigenone may alter gene expression. An unbiased transcriptomics approach found that cardiac glycosides can inhibit general protein synthesis, providing a potential mechanism for their cytotoxic effects. plos.org In another study, RNA sequencing was used to profile the transcriptomes of human neurons treated with cardiac glycosides like oleandrin to investigate their neuroprotective mechanisms. nih.gov
Proteomics: The large-scale study of proteins, proteomics can identify the direct protein targets of oleandrigenone and the downstream changes in protein expression and post-translational modifications. This can help elucidate the signaling pathways affected by the compound.
Metabolomics: This approach involves the comprehensive analysis of metabolites within a biological sample. It can uncover how oleandrigenone alters cellular metabolism. For instance, a metabolomics study of the cardiac glycoside ouabain revealed that its cytotoxic effects on psoriatic keratinocytes were linked to the impairment of glutathione metabolism and a subsequent reduction in cysteine uptake. nih.govnih.gov
By combining these omics datasets, researchers can construct a detailed molecular profile of oleandrigenone's activity, moving beyond a single target to understand its network-level effects.
| Omics Technology | Application in Oleandrigenone Research | Potential Insights | Reference (from related compounds) |
|---|---|---|---|
| Transcriptomics | Analyze changes in gene expression in cells treated with oleandrigenone. | Identify regulated genes and pathways; understand mechanisms of action (e.g., neuroprotection, cytotoxicity). | nih.govplos.org |
| Proteomics | Identify protein binding partners and changes in protein expression/modification. | Discover direct molecular targets and affected signaling cascades. | plos.org |
| Metabolomics | Profile the changes in small-molecule metabolites after treatment. | Reveal alterations in metabolic pathways (e.g., amino acid, glutathione metabolism). | nih.govnih.govplos.org |
Emerging Methodologies for Oleandrigenone Research
The advancement of oleandrigenone research is also being propelled by new and emerging methodologies that enhance the speed and precision of drug discovery.
High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of thousands of compounds to identify those with a specific biological activity. aacrjournals.orgnih.gov This technique has been instrumental in uncovering new therapeutic applications for cardiac glycosides beyond their traditional use. utoronto.ca For example, HTS was used to identify cardiac glycosides as potent inhibitors of human tissue kallikrein expression, which is relevant to cancer therapies. aacrjournals.org Similarly, a novel cell-based HTS identified these compounds as inhibitors of HIV-1 gene expression. nih.gov HTS can be employed to screen oleandrigenone and its rationally designed analogs against a vast array of biological targets to uncover novel therapeutic potentials.
Computational and In Silico Approaches: Beyond the rational design phase, computational methods are becoming indispensable throughout the research pipeline. researchgate.net Molecular docking and virtual screening can rapidly evaluate large libraries of virtual compounds to identify potential hits before committing resources to chemical synthesis. chemrxiv.orgnih.gov In silico tools can also predict a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with more favorable drug-like characteristics early in the development process. japsonline.com These predictive models, when combined with experimental data, create a powerful feedback loop that accelerates the journey from a lead compound to a viable therapeutic candidate. nih.gov
| Methodology | Description | Application to Oleandrigenone | Reference (from related compounds) |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries for biological activity. | Discovering novel therapeutic targets and applications for oleandrigenone and its analogs. | aacrjournals.orgutoronto.canih.gov |
| Computational Modeling & In Silico Screening | Using computer simulations to predict molecular interactions and properties. | Virtual screening of analog libraries, predicting binding affinity, and evaluating ADMET properties to prioritize candidates. | nih.govchemrxiv.orgjapsonline.com |
Research Methodologies and Approaches in Oleandrigenone Studies
Quantitative Research Approaches in Oleandrigenone Investigations
Quantitative analysis of oleandrigenone relies on precise and validated analytical techniques to determine its concentration in various matrices, such as plant extracts and biological samples. High-performance liquid chromatography (HPLC) and, more advancedly, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the cornerstone methods for this purpose. rsc.orgmeasurlabs.com These techniques offer high sensitivity, specificity, and accuracy, making them ideal for detecting and quantifying even trace amounts of the compound. rsc.orglcms.cz
The development of a quantitative method involves several critical steps. Initially, the sample containing oleandrigenone is prepared, which may involve extraction with a solvent like acetonitrile (B52724), followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. mdpi.com The chromatographic conditions are then optimized, including the selection of an appropriate column (e.g., a reverse-phase C18 or HILIC column), mobile phase composition (often a mixture of water, acetonitrile, and/or methanol (B129727) with additives like formic acid), and a gradient elution program to ensure proper separation from other compounds. mdpi.comnih.govnih.gov
Detection is typically achieved using a tandem quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode. mdpi.com The instrument is set to monitor specific precursor-to-product ion transitions in what is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high selectivity. mdpi.comchromatographyonline.com For oleandrigenone, this involves identifying its unique molecular ion and characteristic fragment ions. Method validation is a crucial final step, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and reproducible. nih.govresearchgate.net
Interactive Data Table: Example Parameters for UPLC-MS/MS Quantification of Cardiac Glycosides
| Parameter | Setting/Value | Reference |
| Chromatography System | ACQUITY UPLC I-Class PLUS | lcms.cz |
| Mass Spectrometer | Xevo TQ-S Triple Quadrupole | mdpi.com |
| Column Type | HSS T3; 1.8 µm | lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |
| Analysis Mode | Selected Reaction Monitoring (SRM) | mdpi.com |
| Sample Preparation | Acetonitrile Extraction, SPE Cleanup | mdpi.com |
| **Linearity (R²) | >0.99 | mdpi.comnih.gov |
| LLOQ (in urine) | 0.025–1 ng/mL (for various cardiac glycosides) | mdpi.com |
| LLOQ (in herbs) | 1.5–15 ng/g (for various cardiac glycosides) | mdpi.com |
Qualitative Research Approaches in Oleandrigenone Contexts
Qualitative research in the context of oleandrigenone focuses on the identification and structural elucidation of the compound. medinadiscovery.comutas.edu.au This is fundamental for confirming its presence in a sample and understanding its chemical nature. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medinadiscovery.commdpi.comrsc.org
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental formula. medinadiscovery.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecule is fragmented, and the resulting pattern of fragment ions serves as a structural fingerprint. nih.gov This fragmentation pattern helps to piece together the different components of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for complete structure elucidation. nih.govresearchgate.net One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide information about the number and types of hydrogen and carbon atoms in the molecule. medinadiscovery.com More complex two-dimensional (2D) NMR experiments, like COSY, HSQC, and HMBC, reveal the connectivity between these atoms, allowing researchers to map out the entire molecular structure, including its stereochemistry. medinadiscovery.com While NMR is powerful, it is less sensitive than MS and typically requires a larger amount of purified sample. ebi.ac.uk
Interactive Data Table: Comparison of Qualitative Analytical Techniques
| Technique | Information Provided | Key Advantages | Key Limitations | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass, elemental formula | High sensitivity, small sample requirement | Limited structural information alone | medinadiscovery.com |
| Tandem Mass Spectrometry (MS/MS) | Structural fragments, connectivity clues | Provides structural fingerprint, good for complex mixtures | Fragmentation can be complex to interpret | nih.gov |
| ¹H and ¹³C NMR Spectroscopy | Types and number of H and C atoms, chemical environment | Definitive structural information, non-destructive | Lower sensitivity, requires pure sample | nih.gov |
| 2D NMR (COSY, HMBC, etc.) | Atom-to-atom connectivity, 3D structure | Unambiguous structure determination | Time-consuming experiments, requires expertise | medinadiscovery.com |
Mixed-Methods Research Designs for Comprehensive Oleandrigenone Analysis
A typical mixed-methods design in oleandrigenone research might begin with a qualitative phytochemical screening of a plant extract to identify the presence of various classes of compounds, such as cardiac glycosides, flavonoids, and phenols, using colorimetric tests. mdpi.comsapub.org This is often followed by qualitative analysis using LC-MS to tentatively identify specific compounds like oleandrigenone. mdpi.comnih.gov
Subsequently, a validated quantitative method, such as UPLC-MS/MS, would be employed to accurately measure the concentration of oleandrigenone in the extract. researchgate.net The final step would involve correlating these quantitative findings with results from biological assays (e.g., cell-based assays or enzyme inhibition studies) that measure a specific biological effect. ukm.edu.my This integration allows researchers to link the concentration of oleandrigenone directly to its observed bioactivity, providing a more complete picture of its potential. researchgate.netemeraldgrouppublishing.com This approach, known as a convergent design, involves collecting and analyzing quantitative and qualitative data concurrently and then merging the findings for a comprehensive interpretation. emeraldgrouppublishing.com
In Silico Modeling and Simulation in Oleandrigenone Research
In silico research, which involves computational modeling and simulation, has become an indispensable tool in studying oleandrigenone at the molecular level. researchgate.netunisyscat.de These methods allow scientists to predict and analyze the interactions between oleandrigenone and biological targets, such as proteins and enzymes, without the need for extensive laboratory experiments. nih.gov Key techniques in this area include molecular docking and molecular dynamics (MD) simulations.
Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, oleandrigenone) when it binds to a target protein. ikm.org.mybibliomed.org The process involves generating a three-dimensional model of the target protein and then "docking" the oleandrigenone molecule into the protein's active or binding site. oamjms.eu The software calculates a binding energy or score, which indicates the strength of the interaction. oamjms.eu Lower binding energy scores typically suggest a more stable and favorable interaction. bibliomed.orgoamjms.eu This technique is instrumental in identifying potential protein targets for oleandrigenone and understanding the key amino acid residues involved in the binding. ikm.org.mynih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand interaction. frontiersin.org Starting from a docked complex, MD simulations model the movements of every atom in the system over time, offering insights into the stability of the binding, conformational changes in the protein upon ligand binding, and the role of solvent molecules. scienceopen.com These simulations help to refine the understanding gained from docking studies and can reveal the kinetic and thermodynamic bottlenecks of the binding process. frontiersin.org
Interactive Data Table: Example of In Silico Docking Results
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |
| Collagenase (PDB: 966C) | Luteolin | -11.0 | TYR 240, LEU 181 | oamjms.euoamjms.eu |
| Reactive Oxygen Species (ROS) associated protein (PDB: 3ZBF) | Luteolin | -8.3 | SER 123, PHE 261 | oamjms.euoamjms.eu |
| Hyaluronidase (PDB: 1FCV) | Luteolin | -6.8 | ASP 111, TYR 75 | oamjms.euoamjms.eu |
| Pteridine Reductase 1 (PTR1) | N-alkyl benzimidazole | Not specified | Not specified | researchgate.net |
| Diacylglycerol Acyltransferase (DGAT1_2) | Oleoyl-CoA | -8.2 | Not specified | ikm.org.my |
Q & A
Q. What analytical techniques are most effective for structural identification and purity assessment of Oleandrigenone in plant extracts?
Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise separation and identification . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), cross-referencing spectral data with established literature . Purity analysis requires triplicate measurements using UV-Vis spectrophotometry at characteristic absorption wavelengths (e.g., 220–280 nm for cardiac glycosides) .
Q. How can researchers design in vitro assays to evaluate Oleandrigenone’s inhibitory effects on sodium-potassium ATPase (Na⁺/K⁺-ATPase)?
Methodological Answer: Prepare purified Na⁺/K⁺-ATPase from porcine kidney membranes. Use a kinetic assay with varying Oleandrigenone concentrations (e.g., 0.1–100 µM) and measure inorganic phosphate release via colorimetric methods (e.g., malachite green assay). Include controls with ouabain (a known Na⁺/K⁺-ATPase inhibitor) for comparative analysis . Normalize data to protein content using Bradford assays .
Q. What are the key considerations for ensuring reproducibility in Oleandrigenone extraction protocols?
Methodological Answer: Standardize solvent systems (e.g., methanol:water ratios), extraction duration, and temperature across trials. Document plant material sources, harvest seasons, and storage conditions to account for natural variability . Validate protocols using spiked samples with synthetic Oleandrigenone standards to calculate recovery rates (>90% acceptable) .
Advanced Research Questions
Q. How should researchers address contradictory cytotoxicity data for Oleandrigenone across cancer cell lines?
Methodological Answer: Perform meta-analysis of existing studies to identify variables such as cell line origins (e.g., epithelial vs. mesenchymal), culture conditions, and assay endpoints (e.g., IC₅₀ vs. apoptosis markers). Conduct dose-response experiments under standardized hypoxia/normoxia conditions, and validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) . Report confidence intervals and effect sizes to quantify variability .
Q. What experimental strategies can resolve ambiguities in Oleandrigenone’s pharmacokinetic (PK) profile, such as bioavailability and metabolite identification?
Methodological Answer: Use radiolabeled Oleandrigenone (³H or ¹⁴C) in rodent models to track absorption/distribution. Employ tandem mass spectrometry (MS/MS) for metabolite profiling in plasma and urine. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters, integrating in vitro hepatic microsomal stability data .
Q. How can researchers optimize structure-activity relationship (SAR) studies to enhance Oleandrigenone’s therapeutic window?
Methodological Answer: Synthesize analogs with modifications at the glycoside moiety (e.g., C3-OH substitution) and lactone ring. Test analogs in parallel for Na⁺/K⁺-ATPase inhibition (in vitro) and cardiotoxicity (in zebrafish or Langendorff heart models). Use molecular docking simulations to predict binding affinities to ATPase isoforms . Prioritize compounds with >10-fold selectivity for cancer cells over cardiomyocytes .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Oleandrigenone in heterogeneous tumor models?
Methodological Answer: Apply mixed-effects models to account for intra-tumor variability in xenograft studies. Use Kaplan-Meier survival analysis for in vivo efficacy trials, stratifying by tumor volume baselines. For single-cell RNA-seq data from treated tumors, employ pathway enrichment analysis (e.g., Gene Set Enrichment Analysis) to identify resistance mechanisms .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data for Oleandrigenone derivatives in supplementary materials?
Guidelines: Tabulate NMR chemical shifts (δ ppm), coupling constants (J in Hz), and MS fragmentation patterns for all synthesized compounds. Annotate discrepancies (e.g., unexpected diastereomer peaks) with proposed explanations (e.g., solvent polarity effects on conformation) . Provide raw spectral files in open-access repositories (e.g., Zenodo) for peer validation .
Q. What criteria determine the inclusion/exclusion of outlier data points in Oleandrigenone dose-response studies?
Methodological Answer: Apply Grubbs’ test (α = 0.05) to identify statistical outliers. Justify exclusions with technical validation (e.g., repeat assays for outlier samples). Disclose all raw data in appendices, including excluded points, to ensure transparency .
Integration with Existing Literature
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy studies of Oleandrigenone?
Methodological Answer: Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with tumor regression rates. Compare tissue distribution data (e.g., via MALDI imaging) to confirm target engagement in vivo. Critically evaluate species-specific differences in metabolic pathways using cross-species microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
